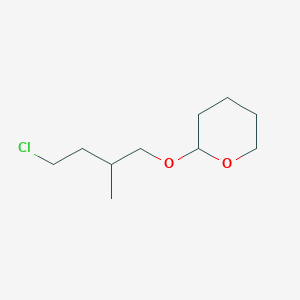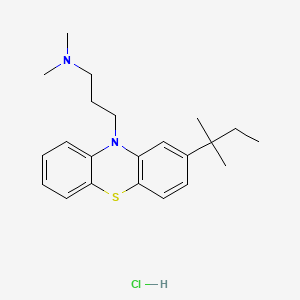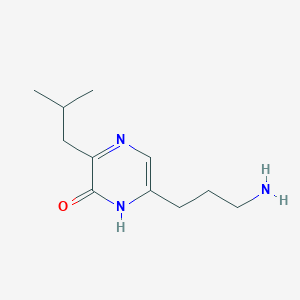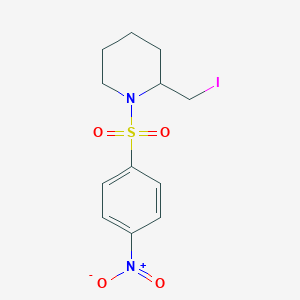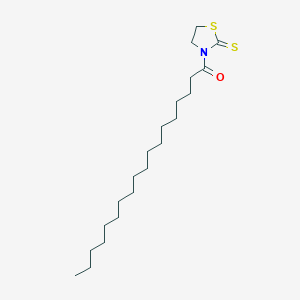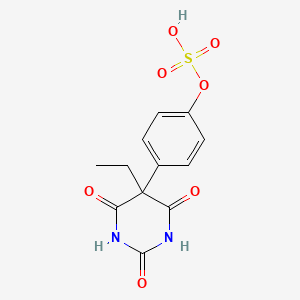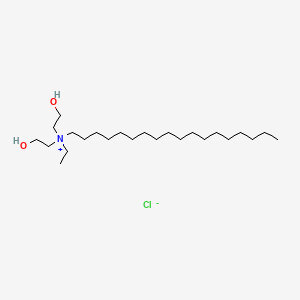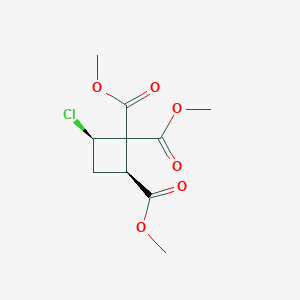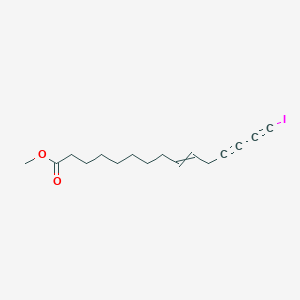
Nonadecyl 2,3-bis(dodecyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadecyl 2,3-bis(dodecyloxy)propanoate is a complex organic compound with the molecular formula C46H92O4. It is characterized by its long hydrocarbon chains and ester functional groups, making it a significant molecule in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of nonadecanol with 2,3-bis(dodecyloxy)propanoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nonadecyl 2,3-bis(dodecyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or ketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, different esters.
Wissenschaftliche Forschungsanwendungen
Nonadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and coatings.
Wirkmechanismus
The mechanism by which Nonadecyl 2,3-bis(dodecyloxy)propanoate exerts its effects is primarily through its amphiphilic properties. The long hydrocarbon chains interact with hydrophobic environments, while the ester groups interact with hydrophilic environments. This dual interaction allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octadecyl 2,3-bis(dodecyloxy)propanoate
- Hexadecyl 2,3-bis(dodecyloxy)propanoate
- Dodecyl 2,3-bis(dodecyloxy)propanoate
Uniqueness
Nonadecyl 2,3-bis(dodecyloxy)propanoate is unique due to its longer hydrocarbon chain compared to similar compounds. This results in different physical properties, such as melting point and solubility, making it suitable for specific applications where longer chain lengths are advantageous .
Eigenschaften
CAS-Nummer |
64713-58-2 |
|---|---|
Molekularformel |
C46H92O4 |
Molekulargewicht |
709.2 g/mol |
IUPAC-Name |
nonadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C46H92O4/c1-4-7-10-13-16-19-22-23-24-25-26-27-28-31-34-37-40-43-50-46(47)45(49-42-39-36-33-30-21-18-15-12-9-6-3)44-48-41-38-35-32-29-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 |
InChI-Schlüssel |
ORCHEJDDDREYQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


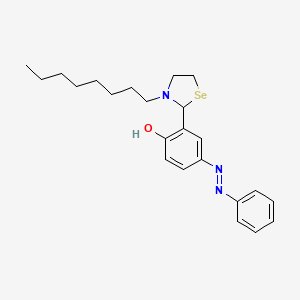

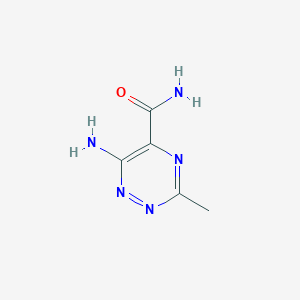
![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)
